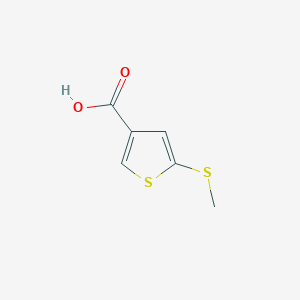

5-(Methylsulfanyl)thiophene-3-carboxylic acid

Description

The exact mass of the compound this compound is 173.98092178 g/mol and the complexity rating of the compound is 138. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEGXAVGPQZBDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Methylsulfanyl)thiophene-3-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 5-(methylsulfanyl)thiophene-3-carboxylic acid, its derivatives, and analogs, intended for researchers, scientists, and professionals in the field of drug development. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, fostering a deeper understanding of this important class of molecules.

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] As a bioisostere of the benzene ring, it offers a five-membered aromatic system with a sulfur heteroatom that can engage in unique interactions with biological targets.[1][2] Thiophene derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4] The focus of this guide, this compound and its analogs, represents a promising area of chemical space for the development of novel therapeutics. The strategic placement of the carboxylic acid and methylsulfanyl groups provides key handles for both biological activity and synthetic modification.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic pathways. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Construction of the Thiophene-3-carboxylate Core

A robust and widely utilized method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction .[5][6][7] This one-pot, multi-component reaction offers an efficient route to highly functionalized thiophenes from simple starting materials.[5][6]

Conceptual Workflow for Gewald Synthesis:

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene-3-carboxylate Derivative [5][7]

This protocol describes a general procedure for the Gewald synthesis, which can be adapted for specific substrates.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (e.g., a ketone or aldehyde, 1.0 eq), the active methylene compound (e.g., ethyl cyanoacetate, 1.0 eq), and elemental sulfur (1.2 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol. Add a basic catalyst, for example, morpholine or triethylamine (10-20 mol%). The choice of base is critical and can influence reaction rates and yields.[5]

-

Reaction Conditions: Stir the reaction mixture at a temperature between room temperature and 50-60 °C. The gentle application of heat often improves the solubility and reactivity of sulfur.[5]

-

Monitoring and Work-up: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2-aminothiophene-3-carboxylate.

Self-Validating System: The successful formation of the product can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry. The characteristic signals for the amino group and the thiophene ring protons in the 1H NMR spectrum, along with the correct molecular ion peak in the mass spectrum, validate the outcome of the synthesis.

Synthesis of this compound: A Plausible Route

Proposed Synthetic Pathway:

Caption: Plausible synthetic route to this compound.

Experimental Protocol: Hydrolysis of an Ester Precursor [8]

This is a general protocol for the hydrolysis of an ester to a carboxylic acid, which would be the final step in the proposed synthesis.

-

Reaction Setup: Dissolve the ester precursor (e.g., ethyl 5-(methylsulfanyl)thiophene-3-carboxylate, 1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

-

Base Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH, e.g., 1.0 M solution, 3.0 eq).

-

Reaction Conditions: Allow the solution to stir at room temperature overnight, or gently heat to accelerate the reaction.

-

Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., 1 N HCl) to precipitate the carboxylic acid.

-

Isolation and Purification: Collect the solid product by filtration, wash with water, and dry to afford the desired carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Diversification of the Scaffold: Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful tool for the C-C bond formation and is particularly useful for the diversification of the thiophene scaffold.[9][10] This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl groups onto the thiophene ring, enabling extensive structure-activity relationship (SAR) studies.[9][10]

Experimental Protocol: Suzuki Cross-Coupling of a Brominated Thiophene Carboxylate [10]

This protocol outlines a general procedure for the Suzuki coupling of a bromo-thiophene derivative with an arylboronic acid.

-

Reaction Setup: In a reaction vessel, combine the brominated thiophene substrate (e.g., an ester of 5-bromothiophene-3-carboxylic acid, 1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a base (e.g., K2CO3 or K3PO4, 2.0-3.0 eq).

-

Solvent System: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction Conditions: Degas the reaction mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.

-

Monitoring and Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogs have shown promise in several therapeutic areas, primarily as enzyme inhibitors.

Kinase Inhibition in Oncology

Several classes of thiophene derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

VEGFR-2 Inhibition: Thiophene-3-carboxamide derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[11][12] Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.[11] One such derivative, compound 14d , demonstrated excellent anti-proliferative activity against several cancer cell lines and an IC50 value of 191.1 nM for VEGFR-2 inhibition.[11]

-

JNK Inhibition: Thiophene-3-carboxamide derivatives have also been investigated as inhibitors of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is involved in cellular responses to stress and has been implicated in various diseases, including cancer and neurodegenerative disorders. Some of these compounds exhibit a dual inhibitory mechanism, acting as both ATP and JIP mimetics.

-

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer.[13] Tetra-substituted thiophenes have been discovered as highly selective PI3K inhibitors with potent oral antitumor activity.[13] These compounds often feature a triazole moiety to enhance potency and selectivity.[13]

VEGFR-2 Signaling Pathway and Inhibition:

Caption: Simplified VEGFR-2 signaling pathway and the site of action for thiophene-based inhibitors.

Quantitative Data: Kinase Inhibitory Activity of Thiophene Derivatives

| Compound Class | Target Kinase | Example Compound | IC50 (nM) | Reference |

| Thiophene-3-carboxamide | VEGFR-2 | 14d | 191.1 | [11] |

| Thiophene-3-carboxamide | JNK1 | 5g | 5400 | |

| Tetra-substituted thiophene | PI3Kα | 9 | <1 | [13] |

| Thiophene-pyrazolourea | JNK3 | 6 | 50 | [9] |

Experimental Protocol: In Vitro Kinase Assay (Luminescence-based) [1][12]

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

-

Reagent Preparation: Prepare a 1x kinase buffer from a 5x stock. Thaw the recombinant kinase, ATP solution, and substrate solution.

-

Master Mix Preparation: Prepare a master mix containing the 1x kinase buffer, ATP, and the appropriate substrate.

-

Compound Dilution: Prepare serial dilutions of the test compound (e.g., in DMSO) and then further dilute in the 1x kinase buffer.

-

Assay Plate Setup: To the wells of a 96-well plate, add the diluted test compound or control vehicle. Add the master mix to all wells.

-

Reaction Initiation: Initiate the kinase reaction by adding the diluted kinase enzyme to the wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®).

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Antimicrobial and Anti-inflammatory Potential

Thiophene derivatives have also been explored for their antimicrobial and anti-inflammatory properties.

-

Antimicrobial Activity: Various thiophene-based compounds have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism of action can vary, with some compounds targeting essential bacterial enzymes or disrupting cell membrane integrity.

-

Anti-inflammatory Activity: The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay [2]

This protocol describes the broth microdilution method for determining the MIC of a compound.

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterium in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) and Molecular Modeling

Systematic modification of the thiophene scaffold has provided valuable insights into the structural features required for potent biological activity.

-

Substitution Patterns: The position and nature of substituents on the thiophene ring are critical for activity. For instance, in a series of JNK inhibitors, the carboxamide group at the 3-position was found to be essential, while substitution at the 4- and 5-positions often led to a decrease in activity.

-

Molecular Docking: Computational docking studies have been instrumental in understanding how these molecules bind to their target enzymes. These studies often reveal key hydrogen bonding and hydrophobic interactions within the active site that are crucial for inhibitory potency.

Conclusion and Future Directions

This compound derivatives and their analogs represent a rich and versatile scaffold for the development of novel therapeutics. Their synthetic tractability, coupled with their demonstrated potential as potent inhibitors of key biological targets, makes them an attractive area for further investigation. Future research in this field will likely focus on:

-

Optimization of Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety.

-

Elucidation of Novel Mechanisms of Action: Exploring new biological targets and pathways for this class of molecules.

-

Development of More Selective Inhibitors: Fine-tuning the chemical structure to achieve greater selectivity for specific enzyme isoforms, thereby reducing off-target effects.

This guide has provided a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. By integrating detailed protocols with mechanistic insights, we aim to empower researchers to advance the development of this promising class of compounds.

References

-

Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. PubMed. [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC - NIH. [Link]

-

Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts. PubMed. [Link]

-

An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC. [Link]

-

JNK Kinase Assay. whitelabs.org. [Link]

-

Therapeutic importance of synthetic thiophene. PMC. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. [Link]

-

VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. PMC. [Link]

-

Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. PMC. [Link]

-

Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors. MDPI. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. NIH. [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. [Link]

-

Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. ResearchGate. [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. [Link]

-

Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PMC. [Link]

-

Design, synthesis and biological activity of novel 2,3,4,5-tetra-substituted thiophene derivatives as PI3Kα inhibitors with potent antitumor activity. PubMed. [Link]

-

THP-1 Cell Line - NF- κB Reporter (Luc). BPS Bioscience. [Link]

-

Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Publications. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. [Link]

-

Human NF-κB Reporter Assay System. Indigo Biosciences. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Semantic Scholar. [Link]

-

Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

-

Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors. PubMed. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. [Link]

-

Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]

-

Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. Request PDF. [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole-Thiophene Scaffolds. PubMed. [Link]

-

5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester - C8H10O2S2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Semantic Scholar. [Link]

-

Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. Organic Chemistry Portal. [Link]

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.org [mdpi.org]

- 4. chembk.com [chembk.com]

- 5. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. asianpubs.org [asianpubs.org]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. echemi.com [echemi.com]

- 10. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 5-Chloro-3-sulfino-N-[tris(hydroxy-methyl)methyl]thiophene-2-carboxylic acid amide Diethylamine salt - Daicel Pharma Standards [daicelpharmastandards.com]

spectroscopic data (NMR, IR, MS) of 5-(Methylsulfanyl)thiophene-3-carboxylic acid

This guide outlines the spectroscopic characterization of 5-(Methylsulfanyl)thiophene-3-carboxylic acid (CAS 88511-90-4), a critical heterocyclic building block in medicinal chemistry and agrochemical synthesis.

The following data and protocols are synthesized from standard thiophene substituent effects, analogous compound libraries (e.g., 5-methylthiophene-3-carboxylic acid), and first-principles spectroscopic analysis.

CAS: 88511-90-4 | Formula: C₆H₆O₂S₂ | MW: 174.24 g/mol

Executive Summary & Structural Logic

In drug discovery, the thiophene ring serves as a bioisostere for benzene, often improving metabolic stability. The 5-(methylsulfanyl) group (also known as thiomethyl) introduces lipophilicity and a specific metabolic handle (sulfoxidation), while the 3-carboxylic acid provides a vector for amide coupling or heterocycle formation.

Structural Analysis for Spectroscopy:

-

Electronic Environment: The sulfur atom at position 5 is an electron donor (+M effect), which significantly shields the adjacent proton at position 4. The carboxylic acid at position 3 is an electron-withdrawing group (-M/-I), deshielding the proton at position 2.

-

Symmetry: The molecule is asymmetric, resulting in distinct signals for all protons and carbons.

-

Isotopes: The presence of two sulfur atoms imparts a characteristic isotopic signature in Mass Spectrometry (M+2 peak).

Mass Spectrometry (MS) Profiling

Objective: Confirm molecular weight and elemental composition (specifically Sulfur count).

Method: ESI-MS (Electrospray Ionization)

-

Polarity: Negative Mode (ESI-) is preferred due to the acidic carboxylic proton. Positive Mode (ESI+) is viable but may require acidification.

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

Data Table: MS Characteristics

| Parameter | Value | Interpretation |

| Parent Ion (ESI-) | 173.0 [M-H]⁻ | Deprotonated molecular ion. |

| Parent Ion (ESI+) | 175.0 [M+H]⁺ | Protonated molecular ion. |

| Isotope Pattern | M (100%), M+2 (~9%) | Distinctive "Sulfur Pattern." Two sulfur atoms ( |

| Key Fragmentation | m/z 129 [M-COOH]⁺ | Loss of the carboxylic acid group (decarboxylation) is common in source fragmentation. |

| Key Fragmentation | m/z 157 [M-OH]⁺ | Loss of hydroxyl group from the acid. |

Analyst Note: If the M+2 peak is < 5%, the SMe group may have been lost or the starting material was desulfurized. Always verify the M+2/M ratio.

Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups (COOH, S-Me, Thiophene ring).

Method: ATR (Attenuated Total Reflectance)

-

Sample State: Solid powder.

-

Range: 4000 – 600 cm⁻¹.

Data Table: IR Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Structural Insight |

| 2800 – 3200 | Broad, Med | O-H Stretch | Characteristic carboxylic acid "hump"; overlaps with C-H stretches. |

| 1670 – 1710 | Strong | C=O Stretch | Conjugated carboxylic acid carbonyl. Lower frequency than aliphatic acids due to thiophene conjugation. |

| 1420 – 1550 | Medium | C=C Stretch | Thiophene ring skeletal vibrations. |

| 1250 – 1300 | Strong | C-O Stretch | C-O single bond of the acid group. |

| ~700 – 850 | Medium | C-S Stretch | C-S-C asymmetric stretch (often weak/obscured in fingerprint region). |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation. Solvent: DMSO-d₆ (Preferred for solubility of carboxylic acids) or CDCl₃.

A. ¹H NMR (400 MHz, DMSO-d₆)

The spectrum displays two aromatic signals and one aliphatic singlet.

| Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Logic |

| 12.80 | Broad Singlet | 1H | - | COOH | Acidic proton; shift varies with concentration/water content. |

| 8.15 | Doublet (d) | 1H | J ~ 1.5 Hz | H-2 | Deshielded by adjacent C=O and S (ring). Meta-coupling to H-4. |

| 7.05 | Doublet (d) | 1H | J ~ 1.5 Hz | H-4 | Shielded by the electron-donating S-Me group at Pos 5. |

| 2.52 | Singlet (s) | 3H | - | S-CH₃ | Methyl protons attached to Sulfur. |

Critical QC Check: The coupling constant (J ~ 1.5 Hz) represents the meta-coupling (

) across the thiophene ring between H2 and H4. If this is a singlet, check for regioisomers (e.g., 2,5-substitution where protons are not coupling).

B. ¹³C NMR (100 MHz, DMSO-d₆)

Expected carbon signals based on increment analysis.

| Shift (δ ppm) | Type | Assignment |

| 163.5 | Quaternary (C) | C=O (Carboxylic Acid) |

| 142.0 | Quaternary (C) | C-5 (Ipso to S-Me) |

| 134.5 | Quaternary (C) | C-3 (Ipso to COOH) |

| 132.0 | Methine (CH) | C-2 (Ortho to COOH) |

| 124.5 | Methine (CH) | C-4 (Ortho to S-Me) |

| 16.5 | Methyl (CH₃) | S-CH₃ |

Analytical Workflow & Quality Control

The following diagram illustrates the decision logic for validating the compound's identity during synthesis or procurement.

Figure 1: Analytical workflow for the validation of this compound.

Experimental Protocols

Protocol 1: NMR Sample Preparation

-

Massing: Weigh 5–10 mg of the solid acid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

-

Note: CDCl₃ may be used, but solubility can be poor for free acids, leading to broadened peaks.

-

-

Transfer: Transfer to a 5mm NMR tube.

-

Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay).

Protocol 2: Purity Determination by HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Thiophene absorption max) and 280 nm .

References

-

Sigma-Aldrich. 5-Methylthiophene-3-carboxylic acid (Analog Reference). Product No. 19156-50-4. Link

-

CymitQuimica. this compound. CAS 88511-90-4. Link

- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (Thiophene Derivatives). Link

The Genesis of a Heterocyclic Workhorse: An In-depth Technical Guide to the Discovery and History of Thiophene Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of thiophene carboxylic acids, a class of heterocyclic compounds that have become indispensable building blocks in modern science, particularly in the realms of medicinal chemistry and materials science. From the serendipitous discovery of the parent thiophene molecule by Viktor Meyer in 1882, this guide traces the evolution of synthetic methodologies, from classical ring-closure reactions to modern catalytic carboxylation techniques. It delves into the causal relationships behind experimental choices, offering insights into the chemical principles that have guided the synthesis and functionalization of these versatile molecules. Detailed experimental protocols for key historical and contemporary syntheses are provided, alongside a critical analysis of their advantages and limitations. The narrative further explores the historical trajectory of their applications, highlighting their crucial role as pharmacophores in the development of numerous therapeutic agents. Through a blend of historical context, mechanistic detail, and practical guidance, this document aims to equip researchers with a thorough understanding of the foundational chemistry of thiophene carboxylic acids, fostering a deeper appreciation for their enduring significance in chemical innovation.

The Dawn of a New Heterocycle: Viktor Meyer's Discovery of Thiophene

The story of thiophene, and by extension its carboxylic acid derivatives, begins with a classic tale of scientific observation and deduction. In 1882, the German chemist Viktor Meyer was investigating the properties of benzene derived from coal tar.[1][2][3] A common lecture demonstration at the time involved the "indophenine reaction," where the addition of isatin and concentrated sulfuric acid to benzene produced a deep blue color.[1] For years, this reaction was attributed to benzene itself. However, when Meyer performed the test with pure benzene, synthesized from the decarboxylation of benzoic acid, the characteristic blue color failed to appear.[4]

The period immediately following Meyer's discovery, from 1883 to 1888, is often referred to as the "Viktor Meyer period" of thiophene chemistry, which saw an explosion of research into the reactivity and derivatives of this new heterocycle, culminating in his book, Die Thiophengruppe (The Thiophene Group).[6]

The Emergence of Thiophene Carboxylic Acids: Early Synthetic Endeavors

While the precise first synthesis of a thiophene carboxylic acid is not definitively documented in readily accessible literature, it is evident that the carboxylation of the thiophene ring became a significant area of investigation shortly after its discovery. The inherent aromaticity and reactivity of the thiophene nucleus, particularly at the 2- and 5-positions, made electrophilic substitution reactions a logical avenue for functionalization.

One of the earliest and most straightforward methods for introducing a carboxylic acid group onto the thiophene ring was through the oxidation of a pre-existing side chain. This approach mirrored the established methods for preparing benzoic acid from toluene. The Friedel-Crafts acylation of thiophene, a reaction that proceeds readily, provided the necessary precursor, 2-acetylthiophene.[1][7] Subsequent oxidation of the acetyl group furnished thiophene-2-carboxylic acid, also known as 2-thenoic acid.[8][9]

Figure 1: Synthesis of Thiophene-2-Carboxylic Acid via Oxidation

The synthesis of the isomeric thiophene-3-carboxylic acid proved to be a more formidable challenge due to the preferential reactivity of the 2- and 5-positions of the thiophene ring. Early methods often involved multi-step sequences starting from specifically substituted precursors.

Evolution of Synthetic Methodologies: A Journey of Innovation

The initial forays into thiophene carboxylic acid synthesis paved the way for the development of more sophisticated and versatile methods. The 20th century, particularly the period of extensive research led by Wilhelm Steinkopf from 1918 to 1941, saw significant advancements in the field.[6]

Classical Ring-Closure Reactions

Several classical name reactions in organic chemistry provide routes to substituted thiophenes, which can then be further functionalized to yield carboxylic acids.

First reported in 1885, the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a substituted thiophene.[2][10] While not a direct synthesis of a carboxylic acid, the resulting thiophene can be carboxylated in a subsequent step.

Figure 2: Paal-Knorr Thiophene Synthesis

The mechanism is believed to involve the conversion of the dicarbonyl compound to a thione, followed by tautomerization and cyclization.[1]

Developed by Karl Gewald in 1966, this multicomponent reaction provides a versatile route to 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2] The resulting 2-aminothiophene can be a precursor to various thiophene carboxylic acid derivatives.

The reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.

Figure 3: Gewald Aminothiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this synthesis is particularly noteworthy as it directly yields 3-hydroxy-2-thiophenecarboxylic acid derivatives.[6] The reaction involves the condensation of thioglycolic acid esters with α,β-acetylenic esters in the presence of a base.[1]

The mechanism involves a Michael addition of the thioglycolate to the acetylenic ester, followed by an intramolecular Claisen condensation and subsequent tautomerization to the aromatic thiophene ring.[6]

Direct Carboxylation Methods

More modern approaches have focused on the direct introduction of a carboxylic acid group onto the thiophene ring, bypassing the need for pre-functionalized starting materials. These methods often employ organometallic reagents or transition metal catalysis.

A common laboratory-scale method involves the lithiation of thiophene using a strong base like n-butyllithium, followed by quenching with carbon dioxide to afford thiophene-2-carboxylic acid.

The Rise of Thiophene Carboxylic Acids in Medicinal Chemistry: A Historical Perspective

The structural similarity of thiophene to benzene, coupled with its distinct electronic properties, made it an attractive scaffold for medicinal chemists. The replacement of a benzene ring with a thiophene ring in a biologically active molecule, a strategy known as bioisosteric replacement, often leads to compounds with improved potency, altered selectivity, or better pharmacokinetic profiles.[3]

While a detailed history of the very first applications of thiophene carboxylic acids in medicine is difficult to pinpoint from readily available sources, their importance as key intermediates in the synthesis of pharmaceuticals became increasingly evident throughout the 20th century.

A significant milestone in the application of thiophene carboxylic acid derivatives was the development of non-steroidal anti-inflammatory drugs (NSAIDs). Suprofen , an analgesic and anti-inflammatory agent, features a thiophene-2-carbonyl moiety.[4] Similarly, tiaprofenic acid , another NSAID of the profen class, incorporates a 5-benzoyl-2-thiopheneacetic acid structure.[10] The synthesis of these drugs relies on the versatile reactivity of the thiophene carboxylic acid core.

The historical development of these drugs in the mid to late 20th century solidified the role of thiophene carboxylic acids as privileged structures in drug discovery.

Experimental Protocols: A Glimpse into the Past and Present

To provide a practical understanding of the synthesis of thiophene carboxylic acids, this section presents both a historical and a more contemporary experimental protocol.

Historical Protocol: Synthesis of Thiophene-2-Carboxylic Acid via Oxidation of 2-Acetylthiophene (circa 1949)

This protocol is adapted from a method described in a 1949 patent, illustrating a common industrial approach of the era.

Materials:

-

2-Acetylthiophene

-

Aqueous sodium hypochlorite solution

-

Sodium hydroxide

-

Hydrochloric acid

-

Nitrobenzene (as solvent)

Procedure:

-

A solution of 2-acetylthiophene in nitrobenzene is prepared.

-

An aqueous solution of sodium hypochlorite is added to the 2-acetylthiophene solution.

-

The mixture is heated and agitated for several hours.

-

After the reaction is complete, the mixture is cooled, and the layers are separated.

-

The aqueous layer, containing the sodium salt of thiophene-2-carboxylic acid, is acidified with hydrochloric acid to precipitate the free acid.

-

The crude thiophene-2-carboxylic acid is collected by filtration, washed with water, and dried.

Causality of Experimental Choices:

-

Nitrobenzene as solvent: Chosen for its high boiling point and its inertness towards the oxidizing agent.

-

Sodium hypochlorite: A readily available and effective oxidizing agent for the haloform reaction of the methyl ketone.

-

Acidification: Necessary to protonate the carboxylate salt and precipitate the less soluble carboxylic acid, facilitating its isolation.

Modern Protocol: Synthesis of a Substituted Thiophene-3-carboxylate via a Cycloaddition-Aromatization Strategy

This protocol is based on a more recent, versatile approach to constructing the thiophene ring with a carboxylic acid ester functionality at the 3-position.

Materials:

-

3-Mercapto-2-butanone

-

Methyl acrylate

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., toluene)

Procedure:

-

3-Mercapto-2-butanone and methyl acrylate are dissolved in toluene.

-

The acid catalyst is added, and the mixture is heated under reflux with a Dean-Stark trap to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled, washed with aqueous bicarbonate solution and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield the substituted methyl thiophene-3-carboxylate.

Causality of Experimental Choices:

-

Cycloaddition-aromatization strategy: A convergent approach that builds the desired substituted thiophene ring in a single pot.

-

Acid catalyst and Dean-Stark trap: Promotes the dehydration and subsequent aromatization of the initial cycloadduct.

-

Chromatographic purification: A standard and effective method for isolating the pure product from the reaction mixture.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Thiophene | C₄H₄S | 84.14 | -38 | 84 |

| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 125-127 | 260 |

| Thiophene-3-carboxylic acid | C₅H₄O₂S | 128.15 | 136-138 | - |

| 2-Acetylthiophene | C₆H₆OS | 126.18 | 10-11 | 214 |

Conclusion

The journey of thiophene carboxylic acids, from a curious impurity in benzene to a cornerstone of modern chemical synthesis, is a testament to the power of scientific inquiry and the continuous evolution of experimental techniques. The foundational work of pioneers like Viktor Meyer and Wilhelm Steinkopf laid the groundwork for a field that continues to yield innovations in medicine, materials science, and beyond. The development of synthetic methodologies, from the classical ring-closure reactions to elegant catalytic carboxylations, reflects a persistent drive for efficiency, selectivity, and sustainability. As researchers continue to explore the rich chemistry of the thiophene nucleus, the legacy of its discovery and the historical evolution of its carboxylic acid derivatives will undoubtedly continue to inspire new discoveries and applications for generations to come.

References

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

chemeurope.com. (n.d.). Gewald reaction. Retrieved February 15, 2026, from [Link]

- Hartough, H. D. (1952).

-

Wikipedia. (2023, November 28). Suprofen. In Wikipedia. Retrieved February 15, 2026, from [Link]

- Kim, J. H., et al. (1989). Synthesis of Tiaprofenic Acid. Yakhak Hoeji, 33(4), 221-224.

-

Wikipedia. (2024, January 26). Thiophene. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Encyclopædia Britannica. (2018, November 23). thiophene. In Encyclopædia Britannica. Retrieved February 15, 2026, from [Link]

- Kumar, A., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Advance Article.

-

Wikipedia. (2023, December 12). Peter Griess. In Wikipedia. Retrieved February 15, 2026, from [Link]

- CN102659754A - Preparation method of tiaprofenic acid. (2012).

-

Wikipedia. (2023, December 12). Tiaprofenic acid. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

FCT EMIS. (n.d.). Concept, laboratory and industrial preparation and physical properties of ethanoic acid. Retrieved February 15, 2026, from [Link]

- Capetola, R. J., et al. (1983). Suprofen, a new peripheral analgesic. The Journal of Pharmacology and Experimental Therapeutics, 224(1), 153-159.

- Honore, P. (1986). Introduction to the pharmacology of suprofen. The American Journal of Medicine, 80(3A), 1-6.

- Li, J., et al. (2013). Novel Preparation of Tiaprofenic Acid.

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Suprofen? Retrieved February 15, 2026, from [Link]

-

Aakash Institute. (n.d.). Ethanoic Acid: Formula, Structure, Uses & Preparation. AESL. Retrieved February 15, 2026, from [Link]

- CN101177423A - Synthetic method of non-steroidal anti-inflammatory drug tiaprofen acid. (2008).

-

National Center for Biotechnology Information. (n.d.). Suprofen. PubChem. Retrieved February 15, 2026, from [Link]

-

The Chemical Blog. (2024, October 30). What Is Ethanoic Acid? Retrieved February 15, 2026, from [Link]

- Mason, S. (2015). Johann Peter Griess FRS (1829–88): Victorian brewer and synthetic dye chemist. Notes and Records of the Royal Society of London, 69(4), 347-361.

- Ridd, J. H. (1961). The Life and Times of Peter Griess. Journal of the Royal Institute of Chemistry, 85(11), 389-396.

- Mason, S. (2016). Johann Peter Griess FRS (1829-88): Victorian brewer and synthetic dye chemist. Notes and Records: the Royal Society Journal of the History of Science, 70(1), 69-81.

-

Wikipedia. (2023, November 28). Thiophene-2-carboxylic acid. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

Sächsische Biografie. (n.d.). Biografie von Wilhelm Steinkopf (1879-1949). Retrieved February 15, 2026, from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved February 15, 2026, from [Link]

- Curtius, T., & Thyssen, S. (1902). Ueber die Einwirkung von Hydrazin auf einige Acetylthiophen-Derivate. Journal für Praktische Chemie, 65(1), 1-28.

- CN101906092B - Preparation method of 2-thiophenecarboxylic acid. (2013).

- Doltade, S. N., et al. (2025). Synthesis of thiophene and Their Pharmacological Activity.

- Khan, M. F., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 6(12), 188-195.

- Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478.

- US2462697A - Thiophene-2-carboxylic acid. (1949).

- Fiesselmann, H. (1952). Über Umsetzungen von Thioglykolsäure-estern mit α,β-ungesättigten Ketonen und Estern. Chemische Berichte, 85(9), 881-891.

- Bak, R. R., et al. (2003). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Organic Process Research & Development, 7(5), 658-662.

-

Organic Chemistry Portal. (n.d.). Thiophene Synthesis. Retrieved February 15, 2026, from [Link]

- Georg Thieme Verlag. (2005).

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Thiophene - Wikipedia [en.wikipedia.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suprofen - Wikipedia [en.wikipedia.org]

- 5. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 6. api.pageplace.de [api.pageplace.de]

- 7. researchgate.net [researchgate.net]

- 8. Tiaprofenic acid - Wikipedia [en.wikipedia.org]

- 9. Synthesis of Tiaprofenic Acid [test-psk.inforang.com]

- 10. Suprofen, a new peripheral analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 5-(Methylsulfanyl)thiophene-3-carboxylic acid

An In-Depth Technical Guide to the Solubility and Stability of 5-(Methylsulfanyl)thiophene-3-carboxylic Acid

Introduction

Thiophene-based compounds are a cornerstone in medicinal chemistry, recognized as privileged pharmacophores in numerous FDA-approved drugs.[1] Their structural resemblance to the phenyl ring, combined with a unique electronic profile, makes them valuable scaffolds in drug design. This guide focuses on a specific derivative, this compound, a molecule of interest for researchers in synthetic and medicinal chemistry.

Understanding the physicochemical properties of any active pharmaceutical ingredient (API) or intermediate is fundamental to its development.[2] Among the most critical of these are solubility and stability. Solubility directly impacts bioavailability and formulation strategies, while a comprehensive stability profile is essential for determining storage conditions, shelf-life, and identifying potential degradants that could affect safety and efficacy.[3]

This document provides a detailed technical overview of the solubility and stability characteristics of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols for characterization.

Part 1: Physicochemical Characterization

A molecule's inherent physicochemical properties govern its behavior in various environments. While specific experimental data for this compound is not extensively published, we can infer a reliable profile based on its constituent functional groups and data from structurally related analogs.

The structure consists of a thiophene ring, a carboxylic acid at the 3-position, and a methylsulfanyl (thioether) group at the 5-position. The carboxylic acid group is acidic, while the sulfur atoms in the thiophene ring and the methylsulfanyl group can be susceptible to oxidation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Information | Rationale / Source |

| Molecular Formula | C₆H₆O₂S₂ | Based on chemical structure. |

| Molecular Weight | 174.24 g/mol | Calculated from the molecular formula.[4] |

| Appearance | White to off-white or slightly yellow solid | Typical appearance for similar thiophene carboxylic acids.[5][6] |

| pKa | ~3.5 - 4.5 | The carboxylic acid group's acidity is influenced by the electron-donating nature of the sulfur atoms, making it comparable to or slightly less acidic than benzoic acid. |

| logP (calculated) | 1.88 | A measure of lipophilicity. A positive value suggests a preference for non-polar environments.[4] |

| logSw (calculated) | -2.05 | A measure of aqueous solubility, indicating low solubility in pure water.[4] |

Part 2: Solubility Profile

The solubility of this compound is dictated by the interplay between its polar carboxylic acid group and the relatively non-polar thiophene ring.

Aqueous Solubility

As a carboxylic acid, its aqueous solubility is highly dependent on pH.

-

In acidic solutions (pH < pKa): The carboxylic acid will be protonated and exist in its neutral, less polar form. This results in low aqueous solubility, as predicted by the negative logSw value.[4]

-

In basic solutions (pH > pKa): The carboxylic acid will be deprotonated to form the carboxylate salt. This ionized form is significantly more polar and will exhibit much higher aqueous solubility.[7]

Organic Solvent Solubility

Based on its structure, the compound is expected to be soluble in a range of common organic solvents.

-

Polar Aprotic Solvents: High solubility is expected in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).

-

Alcohols: Good solubility is expected in methanol, ethanol, and isopropanol.

-

Ethers and Chlorinated Solvents: Moderate to good solubility is likely in solvents such as Tetrahydrofuran (THF) and Dichloromethane (DCM).

-

Non-polar Solvents: Low solubility is expected in non-polar solvents like hexanes and toluene.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for accurately determining the equilibrium solubility of a compound. The principle involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, then measuring the concentration of the dissolved compound in a filtered aliquot.

Methodology:

-

Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, DMSO, Methanol). An excess is confirmed if solid material remains visible at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

-

Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high concentration readings.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method.

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Diagram 1: Shake-Flask Solubility Workflow A visual representation of the key steps in determining equilibrium solubility.

Part 3: Stability Profile and Degradation Pathways

Forced degradation studies are essential to understand a molecule's intrinsic stability.[9][10] They involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[2][11] This information is crucial for developing stability-indicating analytical methods.[12]

Potential Degradation Pathways

-

Hydrolysis: The ester and amide functional groups are most susceptible to hydrolysis.[2] As this compound lacks these, it is predicted to be relatively stable against hydrolysis across a wide pH range. However, extreme pH and high temperatures could potentially promote ring-opening or other reactions, though this is less common for the stable thiophene ring.

-

Oxidation: The sulfur atoms in both the thiophene ring and the methylsulfanyl side chain are potential sites for oxidation.[9] The methylsulfanyl group (-SCH₃) is particularly susceptible and can be oxidized first to a sulfoxide (-SOCH₃) and then further to a sulfone (-SO₂CH₃). These transformations can significantly alter the molecule's polarity, solubility, and biological activity.

-

Photolysis: Thiophene-containing compounds can be sensitive to light. Exposure to UV or visible light can generate reactive species that lead to degradation.[12] Photostability testing is crucial to determine if the compound requires protection from light.

-

Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition. The stability of the compound in its solid state and in solution at elevated temperatures should be evaluated.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions, in accordance with ICH guidelines.[9][11]

Objective: To generate a 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being excessive.[11]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[11]

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M to 1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a set time.[11]

-

Base Hydrolysis: Dilute the stock solution with 0.1 M to 1 M NaOH and heat at a controlled temperature (e.g., 60-80°C) for a set time.[11]

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature for a set time.[9]

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines.

-

-

Neutralization and Dilution: After the designated stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration suitable for HPLC analysis.

-

HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation of the parent compound.

-

Determine the retention times and peak areas of any new peaks (degradation products).

-

Perform a peak purity analysis on the parent peak to ensure it is not co-eluting with any degradants.

-

Diagram 2: Proposed Oxidative Degradation Pathway A likely degradation pathway for this compound under oxidative stress.

Part 4: Recommendations for Handling and Storage

Based on the predicted stability profile, the following recommendations are provided for handling and storing this compound to ensure its integrity:

-

Storage Conditions: The compound should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and oxidation.

-

Light Protection: Due to the potential for photolytic degradation, the compound should be stored in amber vials or light-blocking containers.

-

Solution Stability: Solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be stored at low temperatures (-20°C or -80°C) and protected from light. The stability in common laboratory solvents like DMSO should be experimentally verified if solutions are to be stored for extended periods.

Conclusion

This compound is a compound with a predictable physicochemical profile governed by its core functional groups. Its solubility is pH-dependent, with significantly higher solubility in basic aqueous solutions. The primary stability concern is oxidation at the methylsulfanyl group, which can lead to the formation of sulfoxide and sulfone derivatives. It is also advisable to protect the compound from prolonged exposure to light and high temperatures.

The experimental protocols provided in this guide offer a robust framework for researchers to definitively characterize the solubility and stability of this molecule. Such data is not merely a regulatory requirement but a foundational piece of knowledge that enables rational formulation development and ensures the quality and reliability of future scientific investigations.

References

-

Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc - ResearchGate. (2022-10-12). Available from: [Link]

-

Forced Degradation Studies - MedCrave online. (2016-12-14). Available from: [Link]

-

Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016-05-02). Available from: [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents.

-

A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]

-

Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem - NIH. Available from: [Link]

-

5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester - C8H10O2S2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

Solubility of Organic Compounds. (2023-08-31). Available from: [Link]

-

Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. Available from: [Link]

-

Method for Measuring Aqueous Solubilities of Organic Compounds | Analytical Chemistry. Available from: [Link]

-

Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method - MDPI. Available from: [Link]

-

Qualitative Analysis of Organic Compounds. - The Department of Chemistry, UWI, Mona, Jamaica. Available from: [Link]

-

Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC. Available from: [Link]

-

5-Methylthiophene-3-carboxylic acid | 19156-50-4 - J&K Scientific. Available from: [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing. Available from: [Link]

-

5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem. Available from: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. onyxipca.com [onyxipca.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Search results [chemdiv.com]

- 5. 5-Methylthiophene-3-carboxylic acid 19156-50-4 [sigmaaldrich.com]

- 6. 3-Thiophenecarboxylic acid 99 88-13-1 [sigmaaldrich.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. pharmtech.com [pharmtech.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocols: Synthetic Methodologies for 5-(Methylsulfanyl)thiophene-3-carboxylic Acid

Section 1: Introduction and Strategic Overview

The Versatility of 5-(Methylsulfanyl)thiophene-3-carboxylic Acid in Synthesis

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure presents three key points for chemical modification:

-

The Carboxylic Acid (C3-position): This functional group is the primary handle for derivatization, readily participating in reactions like amidation and esterification to generate a diverse library of compounds.[1]

-

The Thiophene Ring: An aromatic and electron-rich system, the thiophene core can undergo electrophilic substitution, allowing for the introduction of new functional groups.[2][3] Its inherent stability is a key advantage in multi-step synthetic sequences.

-

The Methylsulfanyl Group (C5-position): The sulfur atom in the methylsulfanyl group can influence the electronic properties of the ring and can be oxidized to sulfoxide or sulfone moieties to modulate properties like solubility and polarity.

This guide provides detailed protocols for the most common and impactful transformations of this reagent, focusing on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Critical Safety & Handling Protocols for Organosulfur Compounds

Organosulfur compounds, including the title molecule, require specific handling procedures due to their potential hazards.

-

Exposure Routes: The primary routes of exposure are skin/eye contact and inhalation.[4] All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is mandatory. For handling solid powders that may become airborne, a face shield and appropriate respiratory protection should be considered.[4][5]

-

Chemical Incompatibility: Avoid contact with strong oxidizing agents (e.g., nitrates, peroxides), as this can lead to vigorous and potentially hazardous reactions.[4]

-

Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Care should be taken to avoid releasing these compounds into drainage systems, as some organosulfur molecules can be toxic to aquatic organisms.[4][6]

Section 2: Amide Bond Formation via Carbodiimide-Mediated Coupling

Amide bond formation is one of the most frequently performed reactions in drug development.[7][8] The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures. Therefore, the carboxylic acid must first be "activated". Carbodiimide reagents, such as N,N'-Dicyclohexylcarbodiimide (DCC), are highly effective for this purpose.

Mechanistic Rationale

The reaction proceeds via a two-step, one-pot process. First, the carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile. In the second step, the amine nucleophile attacks the carbonyl carbon of the O-acylisourea, forming the desired amide bond and releasing N,N'-dicyclohexylurea (DCU) as a byproduct. DCU is conveniently insoluble in most common organic solvents and can be easily removed by filtration.

Detailed Experimental Protocol

This protocol describes the synthesis of N-benzyl-5-(methylsulfanyl)thiophene-3-carboxamide.

Table 1: Reagents for Amide Coupling

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | 174.23 | 1.0 | 174 mg | 1.0 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 227 mg | 1.1 |

| Benzylamine | 107.15 | 1.05 | 113 mg (115 µL) | 1.05 |

| Dichloromethane (DCM), anhydrous | - | - | 10 mL | - |

Procedure:

-

To a dry 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (174 mg, 1.0 mmol).

-

Dissolve the acid in 10 mL of anhydrous dichloromethane (DCM).

-

Add benzylamine (115 µL, 1.05 mmol) to the solution via syringe and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

In a separate vial, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (227 mg, 1.1 mmol) in 5 mL of anhydrous DCM.

-

Add the DCC solution dropwise to the stirring reaction mixture at 0 °C over 10 minutes. A white precipitate (DCU) will begin to form.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Combine the filtrates and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure amide.

Section 3: Steglich Esterification for Mild & Efficient Synthesis

For substrates that may be sensitive to the harsh acidic conditions of traditional Fischer esterification, the Steglich esterification provides a mild and highly efficient alternative.[9] This method also utilizes a carbodiimide activator like DCC but incorporates a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), which significantly accelerates the reaction.[10][11][12]

Mechanistic Rationale

The role of DMAP is crucial. After the formation of the O-acylisourea intermediate, DMAP acts as a potent acyl transfer agent. It attacks the intermediate to form a highly reactive N-acylpyridinium salt. This new intermediate is much more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself, leading to faster reaction times and higher yields, especially with sterically hindered alcohols.[12]

Detailed Experimental Protocol

This protocol describes the synthesis of ethyl 5-(methylsulfanyl)thiophene-3-carboxylate.

Table 2: Reagents for Steglich Esterification

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| This compound | 174.23 | 1.0 | 174 mg | 1.0 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 227 mg | 1.1 |

| Ethanol, anhydrous | 46.07 | 1.5 | 69 mg (87 µL) | 1.5 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.1 | 12 mg | 0.1 |

| Dichloromethane (DCM), anhydrous | - | - | 10 mL | - |

Procedure:

-

To a dry 50 mL round-bottom flask under an inert atmosphere, add this compound (174 mg, 1.0 mmol), anhydrous ethanol (87 µL, 1.5 mmol), and DMAP (12 mg, 0.1 mmol).

-

Dissolve the components in 10 mL of anhydrous DCM.

-

Cool the flask to 0 °C in an ice-water bath.

-

Add a solution of DCC (227 mg, 1.1 mmol) in 5 mL of anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 2-3 hours.

-

Monitor the reaction by TLC until the starting carboxylic acid is consumed.

-

Filter the mixture through Celite to remove the precipitated DCU, washing the filter cake with DCM.

-

Combine the filtrates and wash with 0.5 M HCl (2 x 15 mL) to remove any residual DMAP, followed by saturated NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude ester by flash column chromatography to obtain the final product.

Section 4: Advanced C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

To build more complex molecular architectures, carbon-carbon bond-forming reactions are essential. The Suzuki-Miyaura cross-coupling is a powerful, palladium-catalyzed reaction that couples an organoboron species with an organic halide.[10][13][14] To utilize this reaction, we must first introduce a halogen onto the thiophene ring, typically at the C2 or C4 position, which are susceptible to electrophilic substitution.

Protocol 4A: Regioselective Bromination

N-Bromosuccinimide (NBS) is a mild and effective reagent for the bromination of electron-rich heterocycles like thiophene.

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Protect the reaction from light by wrapping the flask in aluminum foil.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. The resulting bromo-thiophene carboxylic acid can often be used in the next step without extensive purification.

Protocol 4B: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the brominated thiophene derivative with an arylboronic acid.

Table 3: Reagents for Suzuki-Miyaura Coupling

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Bromo-5-(methylsulfanyl)thiophene-3-carboxylic acid | 253.12 | 1.0 | 253 mg | 1.0 |

| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | 1.2 |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 35 mg | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg | 2.5 |

| 1,4-Dioxane / Water (4:1) | - | - | 10 mL | - |

Procedure:

-

In a flask suitable for reflux, combine the bromo-thiophene starting material (253 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

-

Add the degassed solvent mixture (8 mL of 1,4-dioxane and 2 mL of water).

-

Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography.

Reaction Pathway Diagram

Section 5: References

-

Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH). [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

-

A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. Scholars Research Library. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. [Link]

-

Thiophene. Wikipedia. [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]

-

Organosulfate. Wikipedia. [Link]

-

Esterification of Carboxylic Acids. Organic Syntheses. [Link]

-

In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. MDPI. [Link]

-

Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Safety Data Sheet - Sulfur. Hess Corporation. [Link]

-

5-methylsulfanyl-3-[4-(3-pyridyl)phenyl]thiophene-2-carboxylic acid. PubChem. [Link]

-

5-methylsulfanyl-thiophene-2-carboxylic acid ethyl ester. ChemSynthesis. [Link]

-

5-Methylthiophene-3-carboxylic acid. J&K Scientific. [Link]

-

A New Versatile Synthesis of 2,5-Disubstituted 3-(Methylsulfanyl)thiophenes. ResearchGate. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

-

Fischer Esterification. Master Organic Chemistry. [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. MDPI. [Link]

-

Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship, University of California. [Link]

-

Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal. [Link]

-

Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. cpchem.com [cpchem.com]

- 5. hess.com [hess.com]

- 6. mdpi.com [mdpi.com]

- 7. hepatochem.com [hepatochem.com]

- 8. growingscience.com [growingscience.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

stability issues of 5-(Methylsulfanyl)thiophene-3-carboxylic acid under acidic/basic conditions

Welcome to the Technical Support Center for 5-(Methylsulfanyl)thiophene-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address potential challenges you may encounter in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

When working with this compound in acidic environments, two principal degradation pathways should be considered: decarboxylation and, under more forcing conditions, potential hydrolysis of the methylsulfanyl group. The thiophene ring itself is relatively stable to acid-catalyzed degradation due to its aromatic character.[1]

-

Decarboxylation: The carboxylic acid group on the thiophene ring may be susceptible to removal as carbon dioxide, particularly at elevated temperatures in a strong acidic medium. While simple aliphatic carboxylic acids are generally stable to heat, the presence of the electron-rich thiophene ring could potentially influence this process.[2]

-

Hydrolysis of the Methylsulfanyl Group: Although thioethers are generally more resistant to hydrolysis than their oxygen analogs (ethers), prolonged exposure to strong acids and high temperatures could potentially lead to the cleavage of the C-S bond, yielding 5-mercaptothiophene-3-carboxylic acid or other related species.

Q2: How does this compound behave under basic conditions?

Under basic conditions, the primary concerns are the potential for decarboxylation and reactions involving the methylsulfanyl group.

-